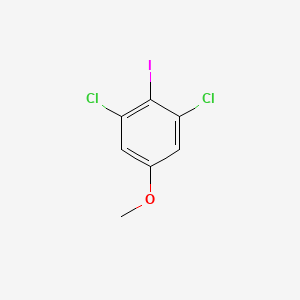

1,3-Dchloro-2-iodo-5-methoxybenzene

Description

1,3-Dichloro-2-iodo-5-methoxybenzene is a halogenated aromatic compound with the molecular formula C₇H₅Cl₂IO (molecular weight: ~302.8 g/mol). Its structure features chlorine at positions 1 and 3, iodine at position 2, and a methoxy group (-OCH₃) at position 5.

Properties

Molecular Formula |

C7H5Cl2IO |

|---|---|

Molecular Weight |

302.92 g/mol |

IUPAC Name |

1,3-dichloro-2-iodo-5-methoxybenzene |

InChI |

InChI=1S/C7H5Cl2IO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

InChI Key |

XPUQATNYIHYTMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)I)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-Dchloro-2-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the iodination of 1,3-dichloro-5-methoxybenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Dchloro-2-iodo-5-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the iodine atom with a different nucleophile.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For instance, oxidation may lead to the formation of quinones, while reduction can yield dehalogenated products.

Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1,3-Dchloro-2-iodo-5-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects. Its derivatives may exhibit biological activity, making it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dchloro-2-iodo-5-methoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the methoxy group. These effects can alter the compound’s reactivity and interaction with other molecules. In biological systems, its mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural analogs, focusing on substituent effects, physical properties, and applications.

Table 1: Comparison of Structural Analogs

Key Comparison Points:

A. Halogen Effects

- Chlorine vs. Fluorine : Chlorine’s lower electronegativity compared to fluorine reduces ring deactivation, favoring electrophilic substitution at specific positions. For instance, 1,3-Dichloro-2-iodo-5-methoxybenzene may undergo nucleophilic aromatic substitution more readily at the iodine position than fluorine-containing analogs like 1,3-Difluoro-5-iodo-2-methoxybenzene .

- Iodine as a Leaving Group : The iodine substituent in the main compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine analogs are more suited for applications requiring metabolic stability .

B. Substituent Positioning

- Methoxy Group Orientation : The methoxy group at position 5 in the main compound provides ortho/para-directing effects, contrasting with analogs like 5-Chloro-1,3-difluoro-2-methoxybenzene, where OCH₃ at position 2 alters regioselectivity in reactions .

- Nitro Group Influence : The nitro group in 1,5-Dichloro-3-methoxy-2-nitrobenzene strongly deactivates the ring, limiting electrophilic substitution but enabling reduction to amines for further functionalization .

C. Physical Properties

- Molecular Weight : The main compound’s higher molecular weight (~302.8 g/mol) compared to fluorine analogs (e.g., 270.02 g/mol in ) impacts solubility and boiling points.

Q & A

Basic: What are the primary synthetic routes for 1,3-dichloro-2-iodo-5-methoxybenzene, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sequential halogenation and methoxylation. A common approach is:

Electrophilic iodination : Introduce iodine at the ortho position using a directing group (e.g., methoxy) under acidic conditions.

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C for selective para- and meta-chlorination .

Optimization : Reaction yields are improved by controlling temperature, solvent polarity (e.g., DCM vs. THF), and catalyst choice (e.g., Lewis acids like FeCl₃). Crystallographic validation (e.g., X-ray diffraction) ensures structural fidelity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons split by iodine’s deshielding effect) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 328.8632) with <2 ppm error .

- X-ray crystallography : Resolves steric clashes between iodine and methoxy groups, providing bond lengths and angles (e.g., C-I bond ~2.09 Å) .

Advanced: How do steric and electronic effects of iodine influence further functionalization?

Answer:

Iodine’s large atomic radius creates steric hindrance, complicating nucleophilic aromatic substitution. Strategies include:

- Directed ortho-metalation : Use lithium bases to deprotonate positions adjacent to iodine for coupling reactions .

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to mitigate steric interference .

Electronic effects: Iodine’s electron-withdrawing nature activates the ring for electrophilic attacks but deactivates meta positions. Computational modeling (DFT) predicts regioselectivity .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?

Answer:

Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Mitigation involves:

- Variable-temperature NMR : Identifies conformational equilibria (e.g., hindered rotation of methoxy groups) .

- DFT simulations : Compare calculated chemical shifts (GIAO method) with experimental data to validate assignments .

- Crystallographic cross-check : Resolve ambiguities in substituent positioning via single-crystal analysis .

Basic: What are the stability considerations for this compound under storage or reaction conditions?

Answer:

- Light sensitivity : Iodine’s photolability necessitates amber glass storage at –20°C .

- Thermal stability : Decomposition above 150°C (DSC/TGA data) limits high-temperature reactions .

- Hydrolytic stability : Methoxy groups resist hydrolysis, but acidic conditions may cleave ether bonds. Stability assays (HPLC monitoring) are recommended .

Advanced: What methodologies are used to study halogen-halogen interactions in crystalline structures?

Answer:

- X-ray crystallography : Quantifies Type-I (directional) vs. Type-II (electrostatic) halogen bonds (e.g., I···Cl contacts ~3.4 Å) .

- Hirshfeld surface analysis : Maps intermolecular interactions, highlighting halogen bonding contributions .

- DFT calculations : Evaluate interaction energies (e.g., I···Cl vs. I···O interactions) to rationalize packing motifs .

Basic: How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?

Answer:

- Methoxy group : Electron-donating (+M effect) activates para positions for electrophilic substitution but deactivates meta.

- Chlorine and iodine : Electron-withdrawing (–I effect) direct electrophiles to ortho/para positions. Reactivity scales: I > Cl > OMe in directing effects .

- Experimental validation : Competitive coupling reactions (e.g., Heck vs. Sonogashira) quantify substituent influence .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

- Protecting groups : Temporarily shield iodine or methoxy during harsh steps (e.g., silylation for methoxy) .

- Flow chemistry : Enhances reproducibility in halogenation steps by controlling residence time and mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.